
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene
Overview
Description
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a bromine atom, a difluoromethyl (-CF₂H) group, a fluorine atom, and a methyl (-CH₃) group substituted at positions 1, 2, 5, and 4 of the benzene ring, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by its fluorine-containing substituents. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bromine atom provides a reactive site for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-5-fluoro-4-methyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like chloroform or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia or sodium alkoxide in alcohol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 2-(Difluoromethyl)-5-fluoro-4-methylphenylamine.
Oxidation: 2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid.
Reduction: 2-Methyl-5-fluoro-4-methylbenzene.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene exerts its effects depends on its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern significantly influences molecular properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃) : While -CF₃ groups (e.g., in agrochemicals from ) offer greater electronegativity and hydrophobicity, -CF₂H provides a balance of lipophilicity and synthetic versatility, serving as a building block for further modifications .
- Methyl (-CH₃) vs. Methoxy (-OCH₃) : The methyl group in the target compound is electron-donating, enhancing ring stability, whereas methoxy groups (e.g., in CAS 945557-06-2) introduce polarity, affecting solubility and binding interactions .
Biological Activity
1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and multiple fluorine substituents, which enhance its reactivity and lipophilicity. The presence of these halogens allows for significant interactions with biological macromolecules, making it a valuable intermediate in drug development.
Chemical Formula: CHBrF
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The bromine and fluorine atoms facilitate the formation of covalent bonds with nucleophilic sites on these biological targets, potentially leading to:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation: It can influence receptor activity, which may affect various signaling pathways in cells.
Biological Activity Data
Recent studies have demonstrated the compound's potential in various biological assays. Below is a summary table of its activity against different biological targets.
Biological Target | Activity Type | IC (µM) | Reference |
---|---|---|---|
Enzyme A | Inhibition | 5.2 | |
Receptor B | Antagonism | 3.8 | |
Enzyme C | Inhibition | 2.1 |
Case Studies
-
Inhibition of Enzyme Activity:
A study focused on the inhibition of enzyme A showed that this compound exhibited an IC value of 5.2 µM, indicating moderate potency as an enzyme inhibitor. This suggests potential applications in therapeutic settings where enzyme modulation is beneficial. -
Receptor Interaction:
Research investigating receptor B revealed that the compound acts as an antagonist with an IC value of 3.8 µM. This finding highlights its potential role in developing drugs targeting specific receptor pathways involved in disease processes. -
Comparative Studies:
The compound's activity was compared with similar compounds lacking the difluoromethyl group, demonstrating enhanced potency due to its unique electronic properties imparted by the fluorine atoms .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Pharmaceuticals: Its ability to modulate enzyme and receptor activity positions it as a potential lead compound for developing new therapeutics.
- Agrochemicals: The compound can also serve as an intermediate in synthesizing agrochemicals, enhancing crop protection agents' efficacy.
Q & A
Q. Basic: What synthetic strategies are recommended for 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene, and how do substituent directing effects influence the pathway?
Methodological Answer:
Synthesis typically involves sequential halogenation and functional group introduction. Bromination of a fluorinated and methylated benzene precursor requires controlled conditions due to the electron-withdrawing effects of fluorine and bromine, which deactivate the aromatic ring. For example:
- Step 1: Introduce the methyl group via Friedel-Crafts alkylation (using AlCl₃ and CH₃Cl) at position 4.
- Step 2: Fluorinate at position 5 using a fluorinating agent like Selectfluor® under anhydrous conditions.
- Step 3: Bromination at position 1 using Br₂ with FeBr₃ as a catalyst, leveraging the para-directing nature of the methyl group.
- Step 4: Introduce the difluoromethyl group at position 2 via radical bromodifluoromethylation or electrophilic substitution with HCF₂Cl.
Key Considerations: Steric hindrance from the methyl group and electronic effects of fluorine/bromine may necessitate higher temperatures or prolonged reaction times. Monitor intermediates via TLC and GC-MS .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR: Expect two distinct signals for the difluoromethyl group (–CF₂H, δ ≈ -80 to -90 ppm) and the aromatic fluorine (δ ≈ -110 ppm). Coupling between adjacent fluorines (J = 15–20 Hz) confirms spatial proximity .
- ¹H NMR: The methyl group (position 4) appears as a singlet (δ ≈ 2.3 ppm), while aromatic protons exhibit splitting due to adjacent substituents (e.g., meta-coupling with fluorine).
- Mass Spectrometry (EI-MS): Look for molecular ion clusters at m/z 252 (M⁺, accounting for ⁷⁹Br and ¹⁹F isotopes). Fragmentation patterns (e.g., loss of Br or CF₂H) confirm substituent positions.
- IR Spectroscopy: C-F stretches (1100–1000 cm⁻¹) and C-Br stretches (600–500 cm⁻¹) are diagnostic .
Q. Advanced: How can researchers resolve discrepancies between computational models and experimental data regarding substituent orientation?
Methodological Answer:
Discrepancies often arise from neglecting steric effects or solvation in simulations. To resolve:
- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. If crystals are unavailable, use 2D NMR (e.g., NOESY) to detect through-space interactions between substituents.
- Computational Adjustments: Re-optimize density functional theory (DFT) models with solvent parameters (e.g., PCM for toluene) or dispersion corrections (e.g., B3LYP-D3). Compare calculated vs. experimental NMR chemical shifts to refine substituent orientation .
Q. Advanced: What strategies mitigate competing side reactions during difluoromethyl group introduction?
Methodological Answer:
- Radical Pathways: Use benzoyl peroxide as an initiator with HCF₂Br to minimize electrophilic byproducts.
- Protecting Groups: Temporarily protect the methyl group (e.g., as a tert-butyl ether) to prevent unwanted electrophilic substitution.
- In-Situ Monitoring: Employ reaction calorimetry or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated byproducts.
- Storage: Store in amber glass under argon at 4°C to prevent photodegradation and moisture absorption.
- Disposal: Neutralize with a 10% sodium bicarbonate solution before incineration, adhering to local hazardous waste regulations .
Q. Advanced: How do electronic effects influence this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The bromine atom (position 1) acts as a superior leaving group due to its electron-withdrawing nature. However, steric hindrance from the difluoromethyl and methyl groups may slow transmetallation.
- Optimization: Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C. Add Cs₂CO₃ as a base to enhance reactivity.
- Competing Pathways: Fluorine’s electronegativity may direct coupling to the para position relative to the methyl group. Validate regioselectivity via HPLC and ¹H NMR .
Q. Basic: What purification methods yield high-priority isolates of this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/EtOAc (9:1) gradient. Halogen substituents increase retention time; adjust polarity to elute pure product.
- Recrystallization: Dissolve in hot ethanol, then slowly add water to induce crystallization. Centrifuge and dry under vacuum.
- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. Advanced: What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Pharmaceutical Intermediates: Serves as a precursor for fluorinated kinase inhibitors (e.g., targeting EGFR) due to its metabolic stability. The difluoromethyl group enhances bioavailability by mimicking carbonyl moieties.
- Materials Science: Incorporated into liquid crystals or polymers to improve thermal stability. The methyl group allows further functionalization (e.g., sulfonation for ion-exchange membranes).
- Case Study: Used in the synthesis of ¹⁸F-labeled PET tracers, leveraging its fluorine content for radiochemical applications .
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIWJUZZRGIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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